Grandiuvarin A

Antileishmanial Neglected Tropical Diseases Natural Product Bioactivity

Grandiuvarin A (CAS 882692-93-5, C₂₃H₂₂O₇) is a naturally occurring tetrahydroxanthene derivative and aromatic polyketide isolated from the bark of *Uvaria grandiflora* (Annonaceae). Its structure was elucidated through 2D NMR spectroscopic analyses.

Molecular Formula C23H22O7
Molecular Weight 410.4 g/mol
Cat. No. B13412439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGrandiuvarin A
Molecular FormulaC23H22O7
Molecular Weight410.4 g/mol
Structural Identifiers
SMILESCC(=O)OCC1(C(O1)C=CCOC(=O)C2=CC=CC=C2)COC(=O)C3=CC=CC=C3
InChIInChI=1S/C23H22O7/c1-17(24)28-15-23(16-29-22(26)19-11-6-3-7-12-19)20(30-23)13-8-14-27-21(25)18-9-4-2-5-10-18/h2-13,20H,14-16H2,1H3/b13-8-/t20-,23-/m1/s1
InChIKeyVLJXAFYYXGWQHV-PEHKWEQMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Grandiuvarin A Procurement Guide: Chemical Profile and Analytical Specifications


Grandiuvarin A (CAS 882692-93-5, C₂₃H₂₂O₇) is a naturally occurring tetrahydroxanthene derivative and aromatic polyketide isolated from the bark of *Uvaria grandiflora* (Annonaceae) [1]. Its structure was elucidated through 2D NMR spectroscopic analyses [1]. Commercially available for research use, Grandiuvarin A typically exhibits purity exceeding 98% as verified by HPLC, NMR, and MS [2]. Its topological polar surface area (TPSA) is 91.40 Ų [3], a key physicochemical parameter influencing passive membrane permeability. The compound is supplied as an oil and is soluble in organic solvents including chloroform, dichloromethane, ethyl acetate, DMSO, and acetone [2].

Grandiuvarin A: Why Structural Analogs Cannot Be Substituted for Functional Studies


Selecting the correct aromatic polyketide from the *Uvaria grandiflora* complex is critical, as even minor structural variations result in marked divergence of biological activity. Grandiuvarin A is part of a suite of co-isolated compounds—including Grandiuvarone A and Grandiuvarins B and C—that share a similar biosynthetic origin [1]. However, despite this close structural relationship, only Grandiuvarone A demonstrated measurable antileishmanial activity in standardized assays, whereas Grandiuvarin A (compound 2) was completely inactive [1]. This activity cliff underscores that generic substitution within this compound class is not scientifically valid; the presence or absence of specific functional groups directly dictates whether a compound will exhibit a desired bioactivity, making procurement of the precise molecular entity essential for reproducible research outcomes.

Grandiuvarin A Quantitative Differentiation Matrix: Activity, Purity, and Properties


Grandiuvarin A vs. Grandiuvarone A: Differential Antileishmanial Activity

Grandiuvarin A is defined by its lack of antileishmanial activity, a property that contrasts sharply with the active co-metabolite Grandiuvarone A. In a head-to-head comparative assay, Grandiuvarin A exhibited no quantifiable inhibition, while Grandiuvarone A demonstrated potent activity with IC₅₀/IC₉₀ values of 0.7/1.5 μg/mL [1].

Antileishmanial Neglected Tropical Diseases Natural Product Bioactivity

Grandiuvarin A Structural Identity and Purity Assurance

Commercial Grandiuvarin A is supplied with stringent purity specifications (>98% by HPLC, NMR, and MS), ensuring that experimental outcomes are not confounded by unknown impurities or degradation products. The full structural identity is confirmed via advanced 2D NMR techniques as originally described, which are critical for differentiating Grandiuvarin A from its regioisomers and structurally similar co-metabolites [1].

Analytical Chemistry Natural Product Chemistry Quality Control

Grandiuvarin A Solubility Profile for In Vitro Assay Formulation

Grandiuvarin A demonstrates a well-defined solubility profile, being soluble in a range of standard organic solvents including DMSO, chloroform, dichloromethane, ethyl acetate, and acetone [1]. This contrasts with many more polar natural products that have limited solvent compatibility, offering researchers greater flexibility in designing stock solutions and preparing compound plates for high-throughput screening.

Pre-formulation Solubility Assay Development

Grandiuvarin A Application Scenarios: Procurement Justification and Use Cases


SAR Negative Control for Antileishmanial Screening Campaigns

Grandiuvarin A serves as an ideal negative control in antileishmanial assays. Its documented inactivity against *Leishmania* spp., directly contrasted with the potent activity of the co-isolated Grandiuvarone A (IC₅₀ 0.7 μg/mL) [1], provides a validated benchmark. Procuring Grandiuvarin A alongside Grandiuvarone A allows research groups to establish assay windows, rule out non-specific cytotoxicity, and generate robust structure-activity relationship (SAR) datasets that are critical for drug discovery programs targeting neglected tropical diseases.

Analytical Reference Standard for Natural Product Dereplication

The well-characterized structure of Grandiuvarin A, confirmed via 2D NMR [1], and its high commercial purity (>98% by HPLC, NMR, MS) [2] make it an excellent reference standard for metabolomics and natural product dereplication studies. Researchers can use Grandiuvarin A to spike extracts, calibrate LC-MS methods, or benchmark NMR assignments, ensuring accurate identification and quantification of this tetrahydroxanthene derivative in complex plant matrices.

Chemotaxonomic Marker for Annonaceae Species Verification

Grandiuvarin A, first isolated from *Uvaria grandiflora* bark [1], is a chemotaxonomic marker for the Annonaceae family. Procurement of the compound enables comparative phytochemical studies aimed at authenticating botanical specimens, distinguishing *Uvaria* species, and tracing the geographical or environmental influences on secondary metabolite production within this plant family.

Solubility and Stability Studies for Formulation Development

With its defined solubility profile in a range of organic solvents (DMSO, CHCl₃, CH₂Cl₂, EtOAc, acetone) [2], Grandiuvarin A is a suitable candidate for pre-formulation and solubility screening studies. Researchers can use this compound to evaluate the impact of different co-solvent systems on compound stability, develop robust stock solution protocols, and assess long-term storage conditions for structurally related natural products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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